An In-depth Technical Guide to the Synthesis and Characterization of 7-Fluoro-naphthyridin-2-ol
An In-depth Technical Guide to the Synthesis and Characterization of 7-Fluoro-naphthyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 7-fluoro-naphthyridin-2-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and predicts its characterization profile using data from analogous structures.
Synthesis of 7-Fluoro-naphthyridin-2-ol
A feasible synthetic approach for 7-fluoro-naphthyridin-2-ol involves a variation of the Skraup-Doebner-von Miller reaction, a classic method for the synthesis of quinolines and their bioisosteres, naphthyridines. This proposed pathway utilizes the readily available starting material, 2-amino-4-fluoropyridine, which undergoes a cyclization reaction with a suitable three-carbon carbonyl precursor, such as malic acid, in the presence of a strong acid and an oxidizing agent.
A proposed reaction scheme is the acid-catalyzed condensation of 2-amino-4-fluoropyridine with malic acid. The reaction is thought to proceed through the formation of an acrylic acid intermediate from malic acid, followed by a Michael addition of the amino group of the pyridine, and subsequent cyclization and oxidation to yield the final product.
Proposed Experimental Protocol:
Materials:
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2-amino-4-fluoropyridine
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Malic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Deionized water
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Sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to a cooled mixture of 2-amino-4-fluoropyridine and malic acid.
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Slowly heat the reaction mixture to a temperature of 120-130°C and maintain it for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate is formed.
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Filter the crude product, wash it with cold deionized water, and dry it under vacuum.
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For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel using an appropriate eluent like dichloromethane/methanol.
Characterization of 7-Fluoro-naphthyridin-2-ol
The structural confirmation and purity assessment of the synthesized 7-fluoro-naphthyridin-2-ol would be conducted using a combination of spectroscopic techniques.
Physical Properties
A summary of the known and predicted physical properties of 7-fluoro-naphthyridin-2-ol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅FN₂O | |
| Molecular Weight | 164.14 g/mol | |
| Appearance | Predicted to be an off-white to pale yellow solid | |
| Melting Point | 280-281 °C | [1] |
| Boiling Point (est.) | 376.1 °C at 760 mmHg | [1] |
| Density (est.) | 1.373 g/cm³ | [1] |
Spectroscopic Data
The predicted NMR data for 7-fluoro-naphthyridin-2-ol is summarized in Table 2.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | |||
| H-3 | ~6.5 - 6.7 | d | J(H3-H4) = ~9.0 |
| H-4 | ~7.8 - 8.0 | d | J(H4-H3) = ~9.0 |
| H-5 | ~7.2 - 7.4 | dd | J(H5-H6) = ~8.5, J(H5-F) = ~5.0 |
| H-6 | ~8.1 - 8.3 | d | J(H6-H5) = ~8.5 |
| NH | ~11.0 - 12.0 | br s | |
| ¹³C NMR | |||
| C-2 | ~160 - 162 | s | |
| C-3 | ~110 - 112 | d | |
| C-4 | ~140 - 142 | d | |
| C-4a | ~118 - 120 | d (J = ~15-20 Hz) | |
| C-5 | ~115 - 117 | d (J = ~5-10 Hz) | |
| C-6 | ~145 - 147 | d (J = ~10-15 Hz) | |
| C-7 | ~160 - 165 | d (J = ~240-260 Hz) | |
| C-8a | ~150 - 152 | s | |
| ¹⁹F NMR | ~ -110 to -130 | d | J(F-H5) = ~5.0 |
Note: Predicted values are based on the analysis of similar fluorinated naphthyridine and quinoline structures.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted fragmentation pattern in electron ionization (EI) mass spectrometry is detailed in Table 3.
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 164 | [M]⁺ | Molecular ion |
| 136 | [M - CO]⁺ | Loss of carbon monoxide from the pyridinone ring |
| 109 | [M - HCN - CO]⁺ | Subsequent loss of hydrogen cyanide |
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of 7-Fluoro-naphthyridin-2-ol.
Characterization Workflow
Caption: General workflow for characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 7-fluoro-naphthyridin-2-ol. The proposed synthetic route offers a practical approach for obtaining this compound, and the predicted analytical data serves as a valuable reference for researchers undertaking its synthesis and characterization. Further experimental validation is required to confirm the details outlined in this document.
